N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-(Isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is an intriguing compound, often synthesized for its potential applications in various scientific fields. The compound integrates multiple functional groups, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Compounds containing a triazole, which is a part of the structure of this compound, are known to exhibit broad biological activities and can make specific interactions with different target receptors .
Mode of Action
It is known that triazole-containing compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing a triazole are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
Compounds containing a triazole are known to induce broad-spectrum biological activities .
Action Environment
It is known that the unique structure of triazole-containing compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Biochemical Analysis
Biochemical Properties
Similar 1,2,4-triazole derivatives have been found to exhibit inhibitory activities toward certain kinases . This suggests that N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may interact with enzymes and proteins in a similar manner.
Cellular Effects
Based on the known activities of similar 1,2,4-triazole derivatives , it can be hypothesized that this compound may influence cell function by interacting with specific signaling pathways, affecting gene expression, and altering cellular metabolism.
Molecular Mechanism
Similar 1,2,4-triazole derivatives have been found to inhibit certain kinases , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis might start with a pyridazine derivative, reacting with isopropyl thiol under controlled conditions to ensure the selective formation of the desired product.
Typical reaction conditions include moderate temperatures and the use of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods:
In industrial settings, the production process is often scaled up, utilizing large reactors and continuous flow systems to optimize yield and purity.
Solvents like dimethylformamide (DMF) or dichloromethane (DCM) may be used to enhance the solubility of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The isopropylthio group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed on the pyridazinyl ring or other reducible functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents for nucleophilic substitution, such as bromine or chlorine.
Major Products Formed:
Oxidized sulfoxides or sulfones.
Reduced pyridazine derivatives.
Substituted benzamide products with various functional groups replacing hydrogen on the aromatic ring.
Scientific Research Applications
Chemistry:
Biology:
Investigated for its potential as a molecular probe due to its ability to interact with biological targets.
Medicine:
Studied for its pharmacological properties, including its potential use as an anti-inflammatory or anticancer agent.
Industry:
Used in the development of specialty chemicals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
N-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.
N-(2-(6-ethylthio-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.
N-(2-(6-(methylsulfonyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.
This compound holds promise for various scientific and industrial applications, with its unique structure offering distinct advantages over similar molecules.
Properties
IUPAC Name |
N-[2-(6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12(2)24-16-9-8-14-19-20-15(22(14)21-16)10-11-18-17(23)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUBNIZKLAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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